Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol
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Overview
Description
Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-3-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[3.2.1]octane core fused with a 1,3-dioxolane ring, and an alcohol functional group at the third position. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-3-ol typically involves the formation of the bicyclo[3.2.1]octane core followed by the introduction of the dioxolane ring. One common method involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclo[3.2.1]octane structure. Subsequent steps include the protection of hydroxyl groups and the formation of the dioxolane ring through acetalization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction rates and yields. The purification process often involves crystallization and chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-3-ol involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[3.2.1]oct 2ene-8,2’-[1,3]dioxolane] : Similar structure with a double bond in the bicyclo[3.2.1]octane core .
- Spiro[1,3-dioxolane-2,8’-bicyclo[3.2.1]octane]-3’-one : Similar structure with a ketone group instead of an alcohol .
Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dithiolane]-3-carboxylic acid: Similar spirocyclic structure but with a dithiolane ring and carboxylic acid group.
Uniqueness
Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-3-ol is unique due to its specific combination of a bicyclo[3.2.1]octane core, a 1,3-dioxolane ring, and an alcohol functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]octane]-3'-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9-5-7-1-2-8(6-9)10(7)12-3-4-13-10/h7-9,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZARQSEVWGCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1C23OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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